"2,6-Di-tert-butyl-3-ethylphenol" CAS number and molecular structure
"2,6-Di-tert-butyl-3-ethylphenol" CAS number and molecular structure
An In-Depth Technical Guide to 2,6-Di-tert-butyl-3-ethylphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical compound 2,6-Di-tert-butyl-3-ethylphenol. It provides detailed information on its chemical identity, molecular structure, synthesis, applications, and safety protocols, grounded in established scientific principles and authoritative data.
Chemical Identity and Core Properties
Compound Identification
2,6-Di-tert-butyl-3-ethylphenol is a sterically hindered phenolic compound. Its key identifiers are crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 94231-62-6 | [1][2] |
| Molecular Formula | C₁₆H₂₆O | [1][2][3] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| Synonyms | 2,6-Bis(1,1-dimethylethyl)-3-ethylphenol | [1][2] |
| InChIKey | SJJNVHBNVQEDBA-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The molecular architecture of 2,6-Di-tert-butyl-3-ethylphenol is central to its function, particularly its antioxidant capabilities. The structure consists of a central phenol ring substituted with two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 3.
The tert-butyl groups are positioned ortho to the hydroxyl group, creating significant steric hindrance. This steric shield is a hallmark of this class of antioxidants; it enhances the stability of the phenoxyl radical that forms upon hydrogen atom donation, thereby preventing it from participating in undesirable secondary reactions. This structural feature makes the compound an effective radical scavenger while minimizing pro-oxidant activity. The ethyl group at the meta position subtly modifies the compound's lipophilicity and electronic properties.
Caption: Molecular structure of 2,6-Di-tert-butyl-3-ethylphenol.
Synthesis and Mechanistic Insights
The synthesis of sterically hindered phenols like 2,6-Di-tert-butyl-3-ethylphenol typically relies on the Friedel-Crafts alkylation of a less substituted phenolic precursor. The choice of catalyst and reaction conditions is paramount to achieving the desired regioselectivity, particularly the selective ortho-alkylation.
Synthetic Rationale and Workflow
The industrial synthesis of the parent compound, 2,6-di-tert-butylphenol, involves the alkylation of phenol with isobutene, catalyzed by aluminium phenoxide.[4] This catalyst favors the formation of the ortho-substituted product. A similar strategy can be adapted for 2,6-Di-tert-butyl-3-ethylphenol, starting from 3-ethylphenol.
The workflow is designed to control the introduction of the bulky tert-butyl groups specifically at the positions flanking the hydroxyl group, which are activated by the hydroxyl's electron-donating nature.
Caption: Generalized workflow for the synthesis of 2,6-Di-tert-butyl-3-ethylphenol.
Experimental Protocol (Exemplary)
This protocol is a representative method adapted from established procedures for synthesizing analogous hindered phenols.[4][5]
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Catalyst Preparation: In a dry, inert atmosphere (e.g., nitrogen), react 3-ethylphenol with a catalytic amount of an aluminum source (e.g., aluminum filings) to form aluminum 3-ethylphenoxide. This in-situ catalyst formation is crucial for directing the alkylation to the ortho positions.
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Reactor Charging: Charge a suitable pressure reactor with the 3-ethylphenol containing the prepared catalyst.
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Alkylation: Heat the mixture to the target temperature (typically 100-120°C). Introduce isobutene gas under pressure. The reaction is exothermic and requires careful temperature control to prevent side reactions, such as para-alkylation or the formation of tri-substituted products.
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to track the consumption of the starting material and the formation of the desired product.
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Work-up: Once the reaction reaches completion, cool the reactor and cautiously quench the catalyst by adding water or a dilute acid.
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Purification: Separate the organic layer. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield pure 2,6-Di-tert-butyl-3-ethylphenol.
Applications in Scientific Research
The unique structure of 2,6-Di-tert-butyl-3-ethylphenol and its parent compounds underpins their utility in various scientific and industrial domains, primarily as antioxidants and synthetic intermediates.
Antioxidant and Stabilizer
Like its close relatives, Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol, this compound functions as a potent chain-breaking antioxidant.[4][6] Its primary application is to inhibit oxidation in organic materials, such as plastics, elastomers, oils, and fuels, by scavenging free radicals.[7]
The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•), which is a key intermediate in autoxidation chain reactions. This donation terminates the chain reaction, and the resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, rendering it unreactive and unable to propagate the oxidation process. This property is invaluable in preserving the integrity and extending the shelf-life of materials. In a drug development context, such compounds can be used as excipients to protect active pharmaceutical ingredients (APIs) from oxidative degradation.
Intermediate in Chemical Synthesis
Sterically hindered phenols are versatile building blocks for more complex molecules.[8] They serve as precursors in the synthesis of higher molecular weight antioxidants, UV stabilizers, and specialty chemicals.[4][7] In the pharmaceutical field, the hindered phenol moiety can be incorporated into larger molecular scaffolds to impart antioxidant properties, improve metabolic stability, or act as a key pharmacophore. The bulky tert-butyl groups can influence the conformation and binding of a molecule to its biological target.[6]
Safety, Handling, and Toxicology
While specific toxicological data for 2,6-Di-tert-butyl-3-ethylphenol is limited, the safety profile can be inferred from closely related compounds like 2,6-di-tert-butylphenol.
Hazard Profile
Based on data for analogous compounds, 2,6-Di-tert-butyl-3-ethylphenol should be handled as a hazardous substance. Key potential hazards include:
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Skin Irritation: May cause skin irritation upon contact.[9]
-
Eye Irritation: Can cause serious eye irritation or damage.[9][10]
-
Aquatic Toxicity: The parent compound, 2,6-di-tert-butylphenol, is very toxic to aquatic organisms, and this derivative may have similar properties.[7][11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[9][11]
Conclusion
2,6-Di-tert-butyl-3-ethylphenol is a specialized chemical with significant utility rooted in its unique molecular structure. The strategic placement of two tert-butyl groups flanking a hydroxyl group on a phenol ring provides potent antioxidant capabilities through steric hindrance. This makes it, and its class of compounds, valuable as stabilizers in a wide range of materials and as synthetic intermediates for creating more complex functional molecules. For researchers in materials science and drug development, understanding its synthesis, properties, and handling is key to leveraging its potential effectively and safely.
References
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PubChemLite. (n.d.). 2,6-di-tert-butyl-3-ethylphenol (C16H26O). Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL. Retrieved from [Link]
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OECD Existing Chemicals Database. (n.d.). INITIAL TARGETED ASSESSMENT PROFILE: 2,6-Di-tert-butyl-4-ethylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Inxight Drugs. (n.d.). 2,6-Di-tert-butyl-3-ethylphenol. Retrieved from [Link]
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Kobrin, V. S., et al. (n.d.). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Retrieved from [Link]
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Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]
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OECD. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. SIDS Initial Assessment Report. Retrieved from [Link]
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PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
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